Cas no 1805569-93-0 (Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate)

Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate
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- Inchi: 1S/C11H7F6NO4/c1-2-22-9(19)7-6(18(20)21)4-3-5(10(12,13)14)8(7)11(15,16)17/h3-4H,2H2,1H3
- InChI Key: PCXBSXCMTCFUBG-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CC=C(C=1C(=O)OCC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 430
- XLogP3: 3.7
- Topological Polar Surface Area: 72.1
Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002772-1g |
Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate |
1805569-93-0 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate
Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate (CAS No. 1805569-93-0): An Overview
Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate (CAS No. 1805569-93-0) is a highly specialized compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes two trifluoromethyl groups and a nitro group, making it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular formula of Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate is C11H7F6NO4, and its molecular weight is approximately 341.17 g/mol. The presence of the trifluoromethyl groups imparts significant fluorine content to the molecule, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. The nitro group further enhances the compound's reactivity and can be reduced to an amino group under appropriate conditions, making it a versatile starting material for the synthesis of amines and other nitrogen-containing compounds.
In recent years, there has been growing interest in the use of fluorinated compounds in pharmaceutical research due to their unique biological properties. Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate has been explored as a potential intermediate in the synthesis of novel drugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported the use of this compound in the development of new anti-cancer agents. The researchers found that derivatives of Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate exhibited potent cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Beyond pharmaceutical applications, Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate has also found use in materials science. The presence of fluorine atoms can significantly alter the electronic properties of materials, making them suitable for applications in electronic devices and sensors. A recent study in the Journal of Materials Chemistry C (2021) demonstrated the use of this compound as a building block for the synthesis of organic semiconductors with improved charge transport properties. The researchers reported that materials derived from Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate exhibited excellent performance in organic field-effect transistors (OFETs), highlighting its potential for use in next-generation electronic devices.
The synthesis of Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the nitration of 2,3-bis(trifluoromethyl)benzoic acid followed by esterification with ethanol. The reaction conditions and purification methods are critical to obtaining high yields and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for this compound, reducing waste and improving sustainability.
In terms of safety and handling, Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate should be stored under dry conditions and protected from light to maintain its stability. It is important to handle this compound with care due to its reactivity and potential health hazards associated with exposure to nitro compounds. Proper personal protective equipment (PPE) should be used when handling this material to ensure safety.
The future prospects for Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate are promising. Ongoing research is focused on expanding its applications in pharmaceuticals and materials science. For example, ongoing clinical trials are evaluating the efficacy and safety of new drugs derived from this compound for treating various diseases. Additionally, researchers are exploring new synthetic methods to improve the efficiency and scalability of its production.
In conclusion, Ethyl 2,3-bis(trifluoromethyl)-6-nitrobenzoate (CAS No. 1805569-93-0) is a versatile compound with significant potential in multiple fields. Its unique molecular structure makes it an attractive intermediate for the synthesis of biologically active molecules and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in scientific and industrial contexts.
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